molecular formula C13H15NO5 B7773478 4-[(1-carboxy-2-phenylethyl)amino]-4-oxobutanoic acid

4-[(1-carboxy-2-phenylethyl)amino]-4-oxobutanoic acid

Cat. No.: B7773478
M. Wt: 265.26 g/mol
InChI Key: CWAGPBPLOYGROC-UHFFFAOYSA-N
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Description

4-[(1-carboxy-2-phenylethyl)amino]-4-oxobutanoic acid is an organic compound that belongs to the class of azaheptanedioic acids This compound is characterized by the presence of a benzyl group attached to a nitrogen atom, an oxo group at the fourth position, and two carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-carboxy-2-phenylethyl)amino]-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with a suitable keto acid, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts, such as palladium or copper, and specific solvents like acetonitrile or dichloromethane. The temperature and pH conditions are carefully controlled to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems allows for the efficient synthesis of the compound. Industrial methods may also incorporate green chemistry principles to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-[(1-carboxy-2-phenylethyl)amino]-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, which can have different functional groups attached to the benzyl or oxo positions.

Scientific Research Applications

4-[(1-carboxy-2-phenylethyl)amino]-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(1-carboxy-2-phenylethyl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular pathways. For example, it may interfere with metabolic processes or signal transduction pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzyl-4-oxo-3-azahexanedioic acid
  • 2-Benzyl-4-oxo-3-azapentanedioic acid
  • 2-Benzyl-4-oxo-3-azabutanedioic acid

Uniqueness

4-[(1-carboxy-2-phenylethyl)amino]-4-oxobutanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specialized applications.

Properties

IUPAC Name

4-[(1-carboxy-2-phenylethyl)amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c15-11(6-7-12(16)17)14-10(13(18)19)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15)(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWAGPBPLOYGROC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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